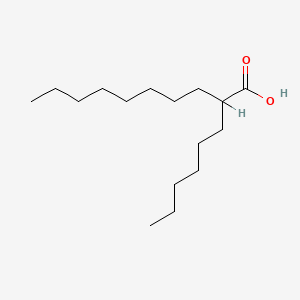

2-Hexyldecanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Hexyldecancarbonsäure kann durch verschiedene Verfahren synthetisiert werden:

Guerbet-Reaktion: Dabei werden zwei Alkoholmoleküle in Gegenwart eines Basenkatalysators zu einem Dimer gekoppelt. Für Hexyldecancarbonsäure sind die Ausgangsmaterialien 1-Hexanol und 1-Decanol, die in Gegenwart von Natriummethoxid oder Kalium-tert-butoxid zu 2-Hexyldecanol reagieren.

Hydroformylierung: Bei diesem Verfahren wird 1-Hexen mit Kohlenmonoxid und Wasserstoff in Gegenwart eines Rhodiumkatalysators zu einem Gemisch aus linearen und verzweigten Aldehyden umgesetzt.

Analyse Chemischer Reaktionen

Reaction with Criegee Intermediates (Ozonolysis)

2-Hexyldecanoic acid (HDA) scavenges Criegee intermediates (CIs) during the ozonolysis of alkenes in aerosolized systems, forming oligomeric α-acyloxyalkyl hydroperoxides (AAHPs) . Key findings include:

Table 1: Reaction Kinetics of HDA with Criegee Intermediates

This reaction is critical in atmospheric chemistry, as HDA competes with CI autoxidation pathways, influencing aerosol aging and secondary organic aerosol (SOA) formation .

Acid-Base Reactions and Surface Activity

HDA exhibits pH-dependent protonation behavior, enabling interfacial tension modulation in aqueous systems :

Reversible Protonation:

-

Critical micelle concentration (CMC) : Not explicitly reported, but interfacial convection drives particle transport in maze-solving experiments .

Table 2: Surface Activity in Alkaline Solutions

| Property | Value | Conditions | Source |

|---|---|---|---|

| Protonation threshold | pH > 4.5 | 0.1 M NaOH | |

| Convective flow velocity | 1.3–3.0 mm·s⁻¹ | 2-HDA in pH 8–10 buffer |

Esterification and Acyl Chloride Formation

HDA undergoes typical carboxylic acid derivatization reactions:

(a) Esterification

Reaction with 5-norbornene-2-methanol in the presence of thionyl chloride yields amphiphilic esters for polymer synthesis :

Steps:

-

Acyl chloride formation :

-

Esterification :

Yield : ~46% after purification .

(b) Amidation

HDA serves as an amidating agent in peptide synthesis, though specific protocols require further publication .

Biological Interactions

In Crown-of-Thorns starfish (Acanthaster spp.), HDA suppresses phospholipid side-chain crystallization and functions as a secondary metabolite :

-

Concentration : Most abundant lipid in eggs and tissues (exact levels unspecified) .

-

Biological role : Modulates membrane fluidity and larval development .

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Hexyldecancarbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Kosmetik: Sie wird in Kosmetika und Körperpflegeprodukten als Weichmacher und Haarkonditionierer verwendet. Sie hat ein weiches und seidiges Gefühl und trägt dazu bei, die Textur und Verteilbarkeit von Cremes, Lotionen und anderen Formulierungen zu verbessern.

Pharmazeutika: Hexyldecancarbonsäure wird als pharmazeutischer Zwischenstoff bei der Synthese verschiedener Medikamente wie Antihistaminika, Antimykotika und Antivirale verwendet.

Pflanzenschutzmittel: Sie wird als Herbizid- und Pestizidzwischenprodukt bei der Herstellung verschiedener Wirkstoffe verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Hexyldecancarbonsäure umfasst ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Hexyldecancarbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Hexansäure:

Die verzweigte Struktur und die einzigartigen Eigenschaften von Hexyldecancarbonsäure, wie z. B. ihre geringe Toxizität und ihre weichmachenden Wirkungen, unterscheiden sie von diesen ähnlichen Verbindungen .

Biologische Aktivität

2-Hexyldecanoic acid (C16H32O2), also known as 2-HDA, is a branched-chain fatty acid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H32O2

- Molecular Weight : 256.4241 g/mol

- CAS Registry Number : 25354-97-6

- IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into the following areas:

1. Antimicrobial Activity

Research indicates that 2-HDA possesses notable antimicrobial properties. In a study analyzing various fatty acids, this compound was found to exhibit significant antibacterial and antifungal activity. This is particularly relevant in the context of developing natural preservatives and therapeutic agents against resistant microbial strains .

2. Antioxidant Properties

The compound has been identified as a potential antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

2-HDA has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

4. Hepatoprotective Effects

Research has highlighted the hepatoprotective properties of 2-HDA, indicating its potential role in protecting liver cells from damage induced by toxins or oxidative stress .

The mechanisms underlying the biological activities of this compound are still being elucidated, but several pathways have been proposed:

- Gene Expression Modulation : Transcriptomic analysis has shown that exposure to 2-HDA alters gene expression profiles in various cell types, suggesting a complex interaction with cellular signaling pathways .

- Surface Activity : The compound's amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability, which can influence cellular responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acids reported that formulations containing this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain strains was determined to be as low as 0.5 mM, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, administration of 2-HDA resulted in a marked reduction in inflammatory markers compared to controls. This suggests that it may serve as an effective agent for managing inflammatory diseases .

Data Summary Table

Eigenschaften

IUPAC Name |

2-hexyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOLZNNXZPAGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044893 | |

| Record name | 2-Hexyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25354-97-6 | |

| Record name | 2-Hexyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25354-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M19XFI8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.